1-(3-Sulfanylphenyl)ethan-1-one
Description
Contextual Significance within Thiol-Substituted Acetophenones
Thiol-substituted acetophenones are a class of organic compounds that have garnered attention for their utility in synthesis and materials science. The presence of the thiol (-SH) group, a sulfur analogue of an alcohol group, provides a reactive site for various chemical modifications. This is particularly significant for creating new carbon-sulfur bonds, which are integral to many pharmaceutical and materials science applications.
The position of the thiol group on the phenyl ring significantly influences the compound's properties and reactivity. In the case of 1-(3-Sulfanylphenyl)ethan-1-one (B1275183), the meta-substitution pattern (position 3) dictates the electronic and steric environment of the reactive sites. Research on related substituted acetophenones, such as those with methyl, ethyl, or cyano groups, has shown that the type and position of substituents profoundly affect their thermochemical properties, like enthalpies of formation and vaporization. researchgate.net This foundational understanding underscores the importance of studying the specific regioisomer that is this compound to fully map the structure-property relationships within this class of compounds.
The thiol group itself is a focal point of research. Thiol-containing compounds are known to participate in various reactions, including nucleophilic additions and thiol-yne or thiol-ene "click" reactions, which are highly efficient and modular. researchgate.net These reactions allow for the straightforward linkage of the acetophenone (B1666503) core to other molecules, including peptides and sugars, highlighting the potential for creating complex bioconjugates. researchgate.net
Overview of Scientific Interest in Sulfanylphenyl Ethanone (B97240) Core Structures
The sulfanylphenyl ethanone core is a key structural motif in a variety of chemical contexts. Aromatic ketones, in general, are fundamental building blocks, but their use has sometimes been limited by the difficulty of breaking their strong carbon-carbon bonds. waseda.jp However, recent advancements have demonstrated novel methods to transform aromatic ketones into other functional groups like esters, thioethers, and amines, significantly broadening their synthetic utility. waseda.jp
The presence of the sulfanyl (B85325) (thiol) group adds another layer of versatility. Thiol-based compounds are crucial in medicinal chemistry, often acting as inhibitors for metalloenzymes by coordinating with the metal ion in the active site. nih.gov For example, thiol-based inhibitors have been developed for angiotensin-converting enzyme 2 (ACE2), demonstrating the potential for this class of compounds in drug discovery. nih.gov
Furthermore, the reactivity of the carbonyl group in conjunction with the thiol group can lead to interesting chemical phenomena. Studies on related compounds, such as α,β-unsaturated carbonyls, show that the addition of thiols can proceed through different mechanisms depending on the molecular structure and reaction conditions. nih.gov The keto-enol tautomerism observed in other carbonyl-containing thiol precursors, where the compound can exist in either a keto (aldehyde/ketone) or enol form, can also influence its reactivity and the pathways through which it forms other products. mdpi.com
Current Gaps and Future Directions in Fundamental Research
Despite the growing interest, the fundamental research landscape for this compound reveals several areas ripe for exploration. While synthesis routes for the para-isomer, 1-(4-mercaptophenyl)ethanone, are documented, detailed studies on the synthesis and optimization for the meta-isomer are less common. lookchem.com A systematic investigation into various synthetic methodologies could lead to more efficient and scalable production.
A significant gap exists in the comprehensive characterization of its physicochemical properties. Detailed experimental data on its thermochemistry, similar to what has been done for other substituted acetophenones, is needed to build robust structure-property relationship models. researchgate.net
Future research should also focus on exploring the full range of its chemical reactivity. This includes:
Catalysis: Investigating its potential as a ligand in catalysis, where the thiol group could coordinate to a metal center.
Materials Science: Exploring its use as a monomer or cross-linking agent in the development of novel polymers with specific optical or electronic properties.
Medicinal Chemistry: Using it as a scaffold to design and synthesize new enzyme inhibitors or other biologically active molecules, building on the known importance of the thiol group in this field. nih.govmdpi.com
Mechanistic Studies: Delving into the mechanisms of its reactions, such as its behavior in thiol-ene/yne couplings or its potential keto-enol tautomerism, could uncover new and unexpected chemical pathways. researchgate.netmdpi.com
The development of advanced computational models, like density functional theory (DFT), could also provide deeper insights into its electronic structure and reactivity, guiding future experimental work. acs.org As new methods for transforming aromatic ketones continue to emerge, the potential applications for this compound and its derivatives are poised to expand significantly, making it a compound of continuing scientific interest. waseda.jp
Data Tables
Table 1: Physicochemical Properties of Related Acetophenone Compounds This table provides a comparative look at the properties of the para-isomer of the target compound and a related hydroxylated compound. Data for this compound is less available, highlighting a research gap.
| Property | 1-(4-Mercaptophenyl)ethanone lookchem.com | 1-[3-(Hydroxymethyl)phenyl]ethan-1-one nih.gov |
| CAS Number | 3814-20-8 | 125604-06-0 |
| Molecular Formula | C₈H₈OS | C₉H₁₀O₂ |
| Molecular Weight | 152.217 g/mol | 150.17 g/mol |
| Melting Point | 100-101 °C | Not Available |
| Boiling Point | 307.3 °C at 760 mmHg | Not Available |
| Flash Point | 139.7 °C | Not Available |
| Density | 1.252 g/cm³ | Not Available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-sulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCOVMFKJYATHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405767 | |
| Record name | 3'-Mercaptoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-19-5, 35337-69-0 | |
| Record name | 1-(3-Mercaptophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Mercaptoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Sulfanylphenyl Ethan 1 One and Its Derivatives
Synthesis of the Ethanone (B97240) Moiety and its Precursors
A primary precursor for many of the aforementioned thiolation strategies is a halogenated acetophenone (B1666503), most commonly 3-bromoacetophenone. This can be synthesized via the Friedel-Crafts acylation of bromobenzene (B47551) with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. Alternatively, direct bromination of acetophenone can be employed, although this can sometimes lead to a mixture of isomers. orgsyn.org
Another important precursor is 3-hydroxyacetophenone. chemicalbook.com This compound can be synthesized through various routes, including the Fries rearrangement of phenyl acetate (B1210297) or the diazotization of 3-aminoacetophenone followed by hydrolysis. google.com The hydroxyl group can then be converted to a better leaving group, such as a triflate, for subsequent cross-coupling reactions to introduce the thiol functionality.
Acylation Reactions on Sulfanylated Phenyl Rings
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for attaching acyl groups to aromatic rings. wikipedia.org This reaction typically involves an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), which activates the acylating agent. wikipedia.orgsigmaaldrich.com The reaction proceeds via an electrophilic aromatic substitution, where an acylium ion acts as the electrophile. sigmaaldrich.com
However, the direct acylation of a sulfanylated phenyl ring like thiophenol (or its protected thioether analogue, thioanisole) presents regioselectivity challenges for obtaining the meta-substituted product, 1-(3-Sulfanylphenyl)ethan-1-one (B1275183). The sulfanyl (B85325) (-SH) and alkylthio (-SR) groups are ortho-, para-directing activators. Consequently, Friedel-Crafts acylation of these substrates preferentially yields 2- and 4-substituted isomers. Achieving meta-acylation often requires indirect multi-step strategies, for instance, by starting with a meta-directing group that is subsequently converted to the sulfanyl group.
In contrast to traditional methods that require stoichiometric amounts of the catalyst due to product-catalyst complexation, catalytic versions using metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) have been developed, particularly for heteroaromatics, which can offer improved efficiency and catalyst recycling. researchgate.net
Table 1: Examples of Catalysts in Friedel-Crafts Acylation
| Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Aluminum Trichloride (AlCl₃) | Arenes | Traditional, strong Lewis acid; often used in stoichiometric amounts. | wikipedia.org |
| Metal Triflates (e.g., Yb(OTf)₃) | Substituted Thiophenes, Heteroaromatics | Catalytic amounts, can be reused without loss of activity. | researchgate.net |
| Methanesulfonic Anhydride | Aryl and Alkyl Carboxylic Acids | Metal- and halogen-free methodology, minimal waste. | acs.org |
Oxidation or Reduction of Precursor Ketones
An alternative to direct acylation is the manipulation of functional groups on a pre-existing acetophenone ring. This can involve either oxidation of a sulfur-containing precursor or reduction of a sulfur group in a higher oxidation state.
Oxidation of Thioether Precursors: A common route involves the synthesis of a thioether, such as 1-(3-(methylthio)phenyl)ethanone, which can then be oxidized. The sulfur atom in a thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. wikipedia.org For instance, the oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone to its corresponding sulfone is a known process, often employing oxidants like hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510). google.com Similar oxidation of 4-(methylthio)phenylacetic acid has also been studied. researchgate.net These sulfonyl compounds can then potentially be reduced to the target thiol.
Reduction of Sulfonyl Precursors: A viable pathway to this compound involves the reduction of a corresponding sulfonyl derivative, such as 3-acetylbenzenesulfonyl chloride or a 3-acetylbenzenesulfonic acid. Strong reducing agents are typically required to convert the sulfonyl group (-SO₂Cl or -SO₃H) to a sulfanyl group (-SH).
Synthesis of Analogues and Derivatives of this compound
The dual functionality of this compound provides a rich platform for creating a diverse library of analogues through modification of the phenyl ring or derivatization of the thiol and carbonyl moieties.
Modification of the Phenyl Ring Substituents
Further functionalization of the aromatic ring can be achieved through subsequent electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the meta-directing acetyl group and the ortho-, para-directing sulfanyl group—will govern the position of any new incoming group. An example of such a modification includes the synthesis of 1-(3-phenyl-4-sulfanylphenyl)ethanone, where a phenyl group is present on the ring. nih.gov The presence of an amino group, as seen in the commercially available 1-(3-amino-4-mercaptophenyl)ethan-1-one, further illustrates the potential for diverse substitution patterns on the phenyl core. sigmaaldrich.comsigmaaldrich.com
Derivatization of the Thiol Group (e.g., thioethers, sulfoxides, sulfones)
The nucleophilic thiol group is readily derivatized.
Thioethers: Alkylation of the thiol with alkyl halides is a standard method to produce thioethers. The thioether precursor, 1-(3-(methylthio)phenyl)ethanone, is itself a key example of this derivatization. reagentia.eu
Sulfoxides and Sulfones: As mentioned previously, the sulfur atom in the corresponding thioether derivatives can be oxidized. Oxidation with one equivalent of an oxidizing agent like dimethyldioxirane (B1199080) or hydrogen peroxide typically yields the methyl phenyl sulfoxide. wikipedia.org Using stronger conditions or excess oxidant leads to the formation of the sulfone. wikipedia.orggoogle.com A variety of oxidizing systems, including hydrogen peroxide with sodium tungstate or a mixture of peracetic acid and hydrogen peroxide, have been employed for this transformation in related systems. google.com
Table 2: Oxidation of Thioether Ketones
| Starting Material | Oxidizing System | Product | Reference |
|---|---|---|---|
| Thioanisole | Dimethyldioxirane | Methyl phenyl sulfoxide | wikipedia.org |
| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone | H₂O₂ / Sodium tungstate | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | google.com |
| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone | Peracetic acid / H₂O₂ / Sodium tungstate / Methanesulfonic acid | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | google.com |
Derivatization of the Carbonyl Group (e.g., imines, alcohols)
The ketone's carbonyl group is a site for numerous chemical reactions, including reduction to an alcohol or condensation with amines to form imines and related structures.
Reduction to Alcohols: The reduction of the acetyl group yields the corresponding ethanol (B145695) derivative. Asymmetric reduction is of particular interest as it produces chiral alcohols, which are important building blocks in medicinal chemistry. For example, the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been achieved with high enantiomeric excess using recombinant E. coli cells containing a carbonyl reductase. nih.gov This biocatalytic approach highlights a modern method for producing optically active alcohol derivatives. nih.gov
Formation of Imines and Enamines: The carbonyl group can react with primary amines to form imines. More complex transformations can also be achieved. A notable iodine/oxone-mediated three-component coupling reaction of 2-mercaptobenzoxazoles, amines, and ketones has been developed to synthesize α-thioenamines. acs.orgacs.org This method proceeds through the formation of a sulfenamide (B3320178) intermediate and showcases a sophisticated derivatization of the ketone functionality. acs.orgacs.org
Table 3: Biocatalytic Reduction of a Pro-chiral Ketone
| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with Carbonyl Reductase | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 91.5% | >99.9% | nih.gov |
Advancements in Green Chemistry and Sustainable Synthesis Routes
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. Several green methodologies are applicable to the synthesis of this compound and its derivatives.
Catalyst-Free and Metal-Free Reactions: A significant advancement is the development of metal- and halogen-free Friedel-Crafts acylation promoted by methanesulfonic anhydride. acs.org This method avoids hazardous reagents and minimizes waste. Other approaches focus on catalyst-free couplings of thiols to produce disulfides, a common side-reaction and potential derivatization of the target molecule. mdpi.com
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in green synthesis. A photocatalytic oxidative radical addition of thioic acids to alkenes has been developed for the direct synthesis of α-keto thiol esters. nih.govacs.org This reaction utilizes an inexpensive organic photocatalyst, oxygen as a green oxidant, and visible light as a sustainable energy source, with water as the only byproduct. nih.govacs.org
Green Solvents and Conditions: The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as an alternative to dichloromethane, or conducting reactions in water using surfactants like β-cyclodextrin, represents a key strategy in sustainable synthesis. mdpi.comresearchgate.net Microwave-assisted synthesis is another technique that can accelerate reactions, often under solvent-free or neat conditions, leading to higher efficiency and reduced energy consumption. mdpi.comresearchgate.net
Table 4: Green Chemistry Approaches for Sulfur-Containing Compound Synthesis
| Green Strategy | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Photocatalysis | Oxidative Radical Addition | Visible light, organic photocatalyst, O₂ as oxidant, green solvent (EtOAc). | nih.govacs.org |
| Metal-Free Acylation | Friedel-Crafts Acylation | Uses methanesulfonic anhydride; no metal or halogen waste. | acs.org |
| Aerobic Cross-Coupling | C-H Sulfenylation | KIO₃-catalyzed reaction of enaminones and thiophenols under air. | nih.gov |
| Green Solvents | Various | Use of 2-MeTHF, water with β-cyclodextrin, or ionic liquids. | mdpi.comresearchgate.net |
Solvent-Free or Aqueous Reaction Conditions
The use of volatile organic solvents is a major contributor to the environmental impact of chemical processes. Consequently, developing synthetic routes that operate in water or without any solvent is a primary goal of green chemistry.
One promising approach for the synthesis of aryl thioethers and, by extension, protected forms of this compound, involves copper-catalyzed C-S coupling reactions in aqueous media. Research has demonstrated the feasibility of coupling aryl halides with thiols in water, often without the need for surfactants. For instance, the copper-catalyzed reaction of various aldehydes and thiols has been successfully carried out in water using tert-butyl hydroperoxide (TBHP) as an oxidant, tolerating a wide range of functional groups. researchgate.net While a specific example for 3-haloacetophenone is not detailed, the general applicability of this method to other aryl halides suggests its potential for adaptation.
Another significant advancement is the use of solvent-free conditions, particularly in conjunction with microwave irradiation. Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields, often without the need for a solvent. For example, the synthesis of N-arylamines has been achieved by reacting activated aryl halides with secondary amines on a solid support like basic alumina (B75360) under solvent-free microwave irradiation. rsc.org This principle can be extended to the synthesis of sulfur-containing compounds. For instance, the reaction of 4-hydroxycoumarin (B602359) with amines proceeds in good to excellent yields under solvent-free microwave conditions.
The following table summarizes representative examples of reactions conducted under aqueous or solvent-free conditions that are relevant to the synthesis of the target compound's precursors or analogues.
| Reaction Type | Substrates | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| C-S Coupling | Aldehydes and Thiols | Copper | Water | TBHP, rt to 80 °C | Moderate to Good | researchgate.net |
| Nucleophilic Aromatic Substitution | Activated Aryl Halides and Amines | Basic Al₂O₃ | Solvent-Free | Microwave | High | rsc.org |
Catalytic Approaches for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. For the synthesis of this compound and its derivatives, catalytic methods for both the formation of the C-S bond and the acylation of the aromatic ring are of high importance.
Copper-Catalyzed C-S Coupling: Copper-based catalysts have been extensively studied for the formation of carbon-sulfur bonds. These catalysts are attractive due to the lower cost of copper compared to other transition metals like palladium. Efficient copper-catalyzed methods for the coupling of aryl iodides with potassium thioacetate (B1230152) have been developed, which can be performed under both conventional heating and microwave irradiation. google.com The resulting S-aryl thioacetates are stable precursors to aryl thiols. The use of ligands such as 1,10-phenanthroline (B135089) can enhance the efficiency of these reactions. google.com Photoinduced copper-catalyzed cross-couplings of aryl thiols with aryl halides at low temperatures (0°C) without the need for an added ligand have also been reported, proceeding via a single-electron transfer mechanism. organic-chemistry.org
Solid Acid Catalysis for Friedel-Crafts Acylation: The Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones. Traditional methods often employ stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste. The use of solid acid catalysts, such as phosphotungstates supported on metal oxides (e.g., ZrO₂, TiO₂, SnO₂), offers a recyclable and more environmentally friendly alternative for Friedel-Crafts reactions under solvent-free conditions. rsc.org These catalysts have been successfully used for the acylation of activated aromatic compounds like anisole (B1667542) and veratrole with acetyl chloride. rsc.org While the direct acylation of thiophenol or its protected derivatives using these solid acids is not explicitly documented, this approach represents a promising green alternative to conventional methods.
The table below presents examples of catalytic approaches relevant to the synthesis of the target molecule or its precursors.
| Reaction Type | Substrates | Catalyst | Ligand/Additive | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| C-S Coupling | Aryl Iodides, Potassium Thioacetate | CuI | 1,10-Phenanthroline | Toluene | 100 °C, 24h or MW, 2h | Good to Excellent | google.com |
| C-S Coupling | Aryl Thiols, Aryl Halides | CuI | None | - | Photoinduced, 0°C | High | organic-chemistry.org |
| Friedel-Crafts Acylation | Anisole/Veratrole, Acetyl Chloride | M(IV) Phosphotungstates (M=Zr, Ti, Sn) | None | Solvent-Free | 130 °C, 5h | High | rsc.org |
Atom Economy and Waste Minimization in Synthesis
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jmaterenvironsci.com Reactions with high atom economy are inherently less wasteful.
Addition Reactions: Addition reactions are typically the most atom-economical, as all the atoms of the reactants are incorporated into the product. The synthesis of this compound could potentially be designed to maximize atom economy. For instance, a hypothetical direct addition of thioacetic acid across an appropriate precursor would be highly atom-economical.
Substitution vs. Catalytic Reactions: Many classical synthetic methods, such as nucleophilic aromatic substitution using stoichiometric bases, have poor atom economy due to the formation of salt byproducts. In contrast, catalytic cycles, by their nature, minimize waste as the catalyst is regenerated and reused. The catalytic C-S coupling and Friedel-Crafts acylation methods discussed previously offer significant improvements in atom economy over their stoichiometric counterparts.
Solvent Choice: As highlighted in section 2.4.1, using water as a solvent or performing reactions under solvent-free conditions drastically reduces solvent waste.
Catalyst Recyclability: The use of heterogeneous or supported catalysts, such as the solid acid catalysts for Friedel-Crafts acylation, allows for easy separation and reuse, minimizing catalyst waste. rsc.org
One-Pot Syntheses: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste from workup and purification procedures.
The following table provides a conceptual comparison of the atom economy for different potential synthetic routes to a thioacetate precursor of the target molecule.
| Reaction Type | General Equation | Byproducts | Atom Economy |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (Stoichiometric Base) | Ar-X + KSAc → Ar-SAc + KX | Potassium Halide Salt | Moderate |
| Copper-Catalyzed Coupling | Ar-X + KSAc --(Cu catalyst)--> Ar-SAc + KX | Potassium Halide Salt (catalyst is recycled) | Moderate (improved process efficiency) |
| Hypothetical Direct Addition | Precursor + HS-Ac → Ar-SAc | None | 100% (Ideal) |
Chemical Reactivity and Mechanistic Investigations of 1 3 Sulfanylphenyl Ethan 1 One
Reactions Involving the Sulfanyl (B85325) (-SH) Group
The sulfanyl group is a potent nucleophile and is susceptible to oxidation, offering a rich landscape of chemical modifications.
The sulfur atom in the sulfanyl group exists in its most reduced state and can be readily oxidized to various higher oxidation states. A mild oxidation typically results in the formation of a disulfide bridge, coupling two thiol molecules. This process is a common transformation for thiols and is fundamental in fields like protein chemistry, where disulfide bonds stabilize protein structures. nih.gov In the case of 1-(3-Sulfanylphenyl)ethan-1-one (B1275183), this dimerization leads to the formation of 1,1'-(disulfanediylbis(3,1-phenylene))bis(ethan-1-one). The loss of a cysteine residue's ability to form its intended disulfide bond can lead to aberrant dimerization through other available cysteine residues, highlighting the reactivity of thiols in forming disulfide links. nih.gov
More vigorous oxidation conditions, employing stronger oxidizing agents such as hydrogen peroxide or potassium permanganate, can further oxidize the sulfur atom. Depending on the stoichiometry and strength of the oxidant, the reaction can yield either the corresponding sulfinic acid (3-acetylbenzenesulfinic acid) or, upon complete oxidation, the sulfonic acid (3-acetylbenzenesulfonic acid). The synthesis of 3-acetylbenzenesulfonic acid can also be achieved through the sulfonation of acetophenone (B1666503), which is an alternative synthetic route. chegg.comchegg.com
| Starting Material | Oxidizing Agent/Condition | Product |
|---|---|---|
| This compound | Mild (e.g., I₂, air, DMSO) | 1,1'-(Disulfanediylbis(3,1-phenylene))bis(ethan-1-one) |
| This compound | Controlled (e.g., H₂O₂, m-CPBA) | 3-Acetylbenzenesulfinic acid |
| This compound | Strong (e.g., KMnO₄, excess H₂O₂) | 3-Acetylbenzenesulfonic acid |
The sulfanyl group readily participates in radical-mediated addition reactions with unsaturated carbon-carbon bonds, known as thiol-ene and thiol-yne "click" reactions. wikipedia.orgnih.gov These reactions are highly efficient, often proceed with high yields, and are initiated by radical initiators (like AIBN), heat, or UV light. wikipedia.org The addition proceeds via a free-radical chain mechanism, where a thiyl radical adds to the alkene or alkyne. illinois.edu
In the thiol-ene reaction , the addition of the thiyl radical to an alkene occurs with anti-Markovnikov regioselectivity, meaning the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.orgillinois.edu The subsequent chain transfer step involves the abstraction of a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. nih.gov
The thiol-yne reaction involves the addition of a thiol across an alkyne. wikipedia.org This reaction can lead to either mono-addition, yielding an alkenyl sulfide, or a subsequent di-addition, where a second thiol molecule adds to the remaining double bond. wikipedia.orgrsc.org The initial addition is also typically anti-Markovnikov. wikipedia.org These reactions can be catalyzed by various means, including photoredox catalysts under visible light. nih.gov
| Reactant Type | Example Reactant | Reaction Type | Expected Product |
|---|---|---|---|
| Alkene | Styrene | Thiol-Ene | 1-(3-((2-Phenylethyl)sulfanyl)phenyl)ethan-1-one |
| Alkyne | Phenylacetylene | Thiol-Yne (Mono-addition) | 1-(3-((E)-2-Phenylvinyl)sulfanyl)phenyl)ethan-1-one |
| Activated Alkyne | Methyl propiolate | Thiol-Yne (Michael Addition) | Methyl (Z)-3-((3-acetylphenyl)sulfanyl)acrylate |
As a soft nucleophile, the sulfur atom of the sulfanyl group readily reacts with a variety of electrophiles.
Alkylation: In the presence of a base, the thiol is deprotonated to form a more potent nucleophile, the thiolate anion. This anion undergoes facile S-alkylation when treated with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism. This reaction is a common method for the synthesis of thioethers (sulfides). The alkylation of similar thione systems has been shown to proceed selectively at the sulfur atom. rsc.orgresearchgate.net
Acylation: Similarly, the thiolate anion reacts with acylating agents such as acyl chlorides or acid anhydrides to form thioesters. This S-acylation reaction is an efficient way to introduce an acyl group onto the sulfur atom.
The proton of the sulfanyl group is acidic and can be removed by a base to form a thiolate anion. Thiolates are classified as soft Lewis bases and therefore exhibit a strong affinity for soft Lewis acid metal ions. wikipedia.org This property allows this compound to act as a ligand in coordination chemistry.
The thiolate can coordinate to a wide range of transition metals, including but not limited to Ag(I), Cu(I), Zn(II), Cd(II), and Mo. wikipedia.orgxmu.edu.cn The synthesis of these metal thiolate complexes is often straightforward, typically involving the reaction of the thiol with a metal salt or metal base in an appropriate solvent. wikipedia.orgresearchgate.net The resulting complexes can range from simple mononuclear species to complex, multi-dimensional coordination polymers, depending on the metal, the stoichiometry, and the reaction conditions. xmu.edu.cn
Reactivity of the Ethanone (B97240) Carbonyl Group
The ethanone group possesses an electrophilic carbonyl carbon and acidic α-protons, making it a site for nucleophilic addition and enolate-mediated reactions.
The carbonyl group (C=O) is highly polarized due to the greater electronegativity of oxygen, rendering the carbonyl carbon partially positive and thus electrophilic. masterorganicchemistry.com This electrophilicity is the basis for nucleophilic addition, one of the most fundamental reactions of ketones. masterorganicchemistry.comunacademy.com In this process, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. unacademy.com Subsequent protonation of the alkoxide yields an alcohol. libretexts.org
Enolate Formation: The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic (pKa ≈ 19-20) and can be abstracted by a strong, non-nucleophilic base. libretexts.org Lithium diisopropylamide (LDA) is a commonly used base for this purpose, as it quantitatively converts the ketone into its corresponding lithium enolate in an irreversible manner. libretexts.orgbham.ac.ukkhanacademy.org The resulting enolate is a powerful carbon-based nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom.
Aldol-Type Condensations: Once formed, the enolate of this compound can attack the electrophilic carbonyl carbon of another molecule. In a self-condensation , the enolate attacks an unreacted molecule of this compound, forming a β-hydroxy ketone (an aldol (B89426) addition product). In a crossed aldol reaction , the enolate reacts with a different carbonyl compound, such as an aldehyde (e.g., benzaldehyde), which cannot form an enolate itself. Under heating or acidic/basic conditions, the initial aldol addition product often undergoes dehydration (loss of a water molecule) to yield a thermodynamically stable α,β-unsaturated ketone, a process known as aldol condensation. youtube.com This elimination is particularly favored if it leads to an extended conjugated system. youtube.com
| Reaction Type | Reagents | Intermediate/Product Type |
|---|---|---|
| Enolate Formation | 1. LDA, THF, -78 °C | Lithium Enolate |
| Aldol Addition (Self) | 1. LDA, THF, -78 °C; 2. This compound; 3. H₃O⁺ | β-Hydroxy Ketone |
| Aldol Condensation (Self) | NaOH, H₂O, Heat | α,β-Unsaturated Ketone |
| Crossed Aldol Condensation | 1. Benzaldehyde, NaOH, H₂O, Heat | α,β-Unsaturated Ketone (Chalcone derivative) |
Table of Mentioned Chemical Compounds
| Compound Name | Synonym / Common Name |
|---|---|
| This compound | 3-Mercaptoacetophenone |
| 1,1'-(Disulfanediylbis(3,1-phenylene))bis(ethan-1-one) | Bis(3-acetylphenyl) disulfide |
| 3-Acetylbenzenesulfinic acid | - |
| 3-Acetylbenzenesulfonic acid | - |
| Styrene | Vinylbenzene |
| Phenylacetylene | Ethynylbenzene |
| Methyl propiolate | - |
| 1-(3-((2-Phenylethyl)sulfanyl)phenyl)ethan-1-one | - |
| 1-(3-((E)-2-Phenylvinyl)sulfanyl)phenyl)ethan-1-one | - |
| Methyl (Z)-3-((3-acetylphenyl)sulfanyl)acrylate | - |
| Methyl iodide | Iodomethane |
| Benzaldehyde | - |
| Lithium diisopropylamide | LDA |
| Tetrahydrofuran | THF |
Reduction to Alcohols or Alkyl Groups
The ketone functionality of this compound can be selectively reduced to either a secondary alcohol or completely deoxygenated to an alkyl group, depending on the choice of reducing agent and reaction conditions. These transformations are fundamental in modifying the electronic and steric properties of the molecule.
The reduction of the acetyl group to a secondary alcohol, 1-(3-Sulfanylphenyl)ethan-1-ol, is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of ketones to alcohols and is generally compatible with the thiol group. nih.govresearchgate.net The reaction is commonly carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. nih.gov
| Transformation | Reagent(s) | Product | Typical Conditions |
| Ketone to Alcohol | Sodium Borohydride (NaBH₄) | 1-(3-Sulfanylphenyl)ethan-1-ol | Methanol or Ethanol, Room Temperature |
| Ketone to Alkane | Zinc Amalgam (Zn(Hg)), HCl | 1-Ethyl-3-sulfanylbenzene | Concentrated HCl, Heat |
| Ketone to Alkane | Hydrazine (B178648) (N₂H₄), KOH | 1-Ethyl-3-sulfanylbenzene | High-boiling solvent (e.g., ethylene (B1197577) glycol), Heat |
Condensation Reactions
The acetyl group of this compound possesses acidic α-protons, making it amenable to a variety of condensation reactions. These reactions are pivotal for carbon-carbon bond formation and the synthesis of more complex molecular architectures.
A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, where this compound reacts with an aromatic aldehyde in the presence of a base (e.g., sodium hydroxide) to form a chalcone (B49325) derivative. nih.govorganic-chemistry.org These α,β-unsaturated ketones are valuable intermediates in the synthesis of flavonoids and other biologically active compounds. The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the stable chalcone.
The reactivity of the α-hydrogens also allows for condensation with other electrophiles. For instance, in the Gewald reaction, a ketone can condense with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. While direct application to this compound is not widely reported, its structural motifs suggest potential for similar reactivity.
| Reaction Type | Reactant(s) | Catalyst/Base | Product Type |
| Claisen-Schmidt Condensation | Aromatic Aldehyde | NaOH or KOH | Chalcone |
| Aldol Condensation | Another Ketone/Aldehyde | Base (e.g., NaOH) | β-Hydroxy ketone/Aldol adduct |
Electrophilic Aromatic Substitution on the Phenyl Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.
Regioselectivity and Directing Effects of Substituents
The two substituents on the phenyl ring, the acetyl group (-COCH₃) and the sulfanyl group (-SH), exert opposing directing effects. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and induction. This deactivation reduces the electron density of the aromatic ring, making it less nucleophilic. The deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
The positions on the aromatic ring relative to the existing substituents are numbered as follows: C1 is attached to the acetyl group, C3 to the sulfanyl group. The available positions for substitution are C2, C4, C5, and C6. The acetyl group directs meta to positions C5. The sulfanyl group directs ortho to positions C2 and C4, and para to position C6. The ultimate regioselectivity of an EAS reaction on this compound will depend on the specific reaction conditions and the nature of the electrophile, as well as the interplay between the activating effect of the sulfanyl group and the deactivating effect of the acetyl group.
Halogenation, Nitration, and Sulfonation Studies
Specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively detailed in the available literature. However, the expected outcomes can be predicted based on the principles of electrophilic aromatic substitution.
Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to the substitution of a hydrogen atom on the aromatic ring. The directing effects of the substituents would likely lead to a mixture of products, with substitution occurring at the positions activated by the sulfanyl group (ortho and para) and the position meta to the acetyl group.
Nitration: Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the ring. Given the strong deactivating nature of the acetyl group, which directs meta, and the activating nature of the sulfanyl group, which directs ortho and para, a complex mixture of isomers could be formed. The harsh, oxidizing conditions of nitration could also potentially oxidize the sulfanyl group.
Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). Similar to nitration, the regiochemical outcome would be influenced by the directing effects of both substituents, and the strong acidic conditions could affect the sulfanyl group.
| EAS Reaction | Typical Reagents | Electrophile | Expected Directing Influence |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Mixture of ortho/para to -SH and meta to -COCH₃ |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Mixture of ortho/para to -SH and meta to -COCH₃ |
| Sulfonation | H₂SO₄, SO₃ | SO₃ | Mixture of ortho/para to -SH and meta to -COCH₃ |
Cyclization and Heterocycle Formation Pathways
The presence of both a carbonyl group and a sulfanyl group in a 1,3-relationship on the benzene ring provides a scaffold ripe for intramolecular cyclization reactions, leading to the formation of sulfur-containing heterocycles, most notably benzothiophene (B83047) derivatives.
Intramolecular Cyclization Reactions
Intramolecular cyclization of this compound can be envisioned to proceed through various pathways, often initiated by either the enolization of the ketone or activation of the thiol. For instance, under acidic conditions, protonation of the carbonyl oxygen could facilitate an intramolecular nucleophilic attack by the sulfur atom onto the enol or enol ether intermediate.
A plausible and synthetically valuable transformation is the conversion to a substituted benzothiophene. While direct cyclization of this compound itself is not prominently documented, related reactions provide strong evidence for this possibility. For example, the condensation of 2'-mercaptoacetophenones with benzaldehydes can lead to thioflavanones. Furthermore, various strategies for the synthesis of benzothiophenes involve the cyclization of precursors containing both a thiol and a suitably positioned reactive group on the benzene ring. researchgate.net
One potential pathway for the intramolecular cyclization of this compound could involve an initial modification of the acetyl group, for example, through a condensation reaction, followed by cyclization. Another approach could involve the protection of the thiol group, followed by a reaction at the acetyl group and subsequent deprotection and cyclization. The synthesis of substituted benzothiophenes is an active area of research due to their presence in many biologically active compounds. nih.gov
Formation of Sulfur-Containing Heterocycles
The dual functionality of this compound provides a synthetically advantageous platform for the construction of various sulfur-containing heterocycles. The thiol group can act as a nucleophile, while the acetyl group can either participate directly as an electrophile or be converted into a more reactive intermediate.
One of the most prominent reactions for which this compound can be utilized is the Gewald reaction to form substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgarkat-usa.org This reaction typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org In this context, this compound would serve as the ketone component. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the thiophene (B33073) ring. wikipedia.org The resulting thiophene would bear a 3-acetylphenyl substituent.
Another important class of heterocycles accessible from this compound are thienopyridines . The synthesis of thieno[2,3-b]pyridines, for instance, can be achieved through multi-step sequences that could commence with a precursor like this compound. While direct, one-pot syntheses are the subject of ongoing research, established methods often involve the initial formation of a substituted thiophene, which is then elaborated to construct the fused pyridine (B92270) ring.
Furthermore, the principles of the Hantzsch thiazole (B1198619) synthesis can be adapted to utilize this compound. Although the classic Hantzsch synthesis involves an α-haloketone and a thioamide, modifications could allow for the use of the thiol group of this compound or its derivatives to form the sulfur-containing ring.
Multi-Component Reactions Incorporating the Compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgmdpi.com The structure of this compound makes it an ideal candidate for inclusion in various MCRs.
For example, it could participate in MCRs that lead to the formation of highly substituted heterocyclic scaffolds. A hypothetical MCR could involve the reaction of this compound, an aldehyde, and a nitrogen source, leading to the formation of complex nitrogen and sulfur-containing heterocycles. The specific outcome would be highly dependent on the reaction conditions and the other components involved.
The Biginelli and Ugi reactions are well-known MCRs, and while their classical forms may not directly utilize a thiol-ketone, variations and related MCRs could be designed to incorporate the unique reactivity of this compound. mdpi.com For instance, the thiol group could participate in a thiol-ene type reaction within a multi-component sequence, or the ketone could undergo condensation to form an intermediate that then engages in further transformations. The development of novel MCRs involving this compound is an active area of research, driven by the demand for molecular diversity in drug discovery and materials science.
Elucidation of Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics is crucial for understanding the underlying mechanisms of the chemical transformations involving this compound, as well as for optimizing reaction conditions to achieve desired products with high yield and selectivity. While specific experimental data for this particular compound is not extensively available in public literature, we can infer its likely behavior based on studies of analogous systems.
Rate Law Determination and Activation Parameters
For multi-component reactions like the Gewald synthesis, the rate law can be more complex due to the multiple equilibria involved prior to the irreversible product-forming step. wikipedia.org The rate-determining step could be the initial Knoevenagel condensation or the subsequent cyclization.
Activation parameters, such as the activation energy (Ea), provide insight into the energy barrier of a reaction. For the enolisation of substituted acetophenones, which is a key step in many of their reactions, activation energies have been reported. researchgate.net It is expected that reactions involving this compound would have activation energies in a similar range to other substituted acetophenones, influenced by the electronic nature of the sulfanyl group.
Table 1: Representative Activation Parameters for Analogous Reactions (Note: Data is for analogous systems and not for this compound itself)
| Reaction Type | Analogous Reactant | Activation Energy (Ea) (kcal/mol) | Frequency Factor (A) | Reference |
| Enolisation | m-Nitroacetophenone | 23.46 | - | researchgate.net |
| Enolisation | p-Bromoacetophenone | 19.01 | - | researchgate.net |
Equilibrium Studies and Product Distribution Analysis
In many reactions of this compound, particularly in the synthesis of heterocyclic systems, various intermediates and products can exist in equilibrium. The final product distribution is therefore determined by the relative thermodynamic stabilities of these species. For example, in the formation of thienopyridines, different isomers could potentially be formed, and the reaction conditions would be crucial in directing the equilibrium towards the desired product.
The study of equilibrium constants (Keq) for the formation of intermediates and products can provide valuable information about the thermodynamic driving forces of the reaction. For cyclization reactions, the stability of the resulting ring system (e.g., five-membered vs. six-membered rings) plays a significant role in the position of the equilibrium.
Product distribution is also heavily influenced by kinetic versus thermodynamic control. Under kinetic control (lower temperatures, shorter reaction times), the product that is formed fastest will predominate, whereas under thermodynamic control (higher temperatures, longer reaction times), the most stable product will be the major one.
Table 2: Hypothetical Product Distribution in a Reaction of this compound (Note: This table is illustrative and based on general principles of chemical reactivity.)
| Product | Kinetic Control (%) | Thermodynamic Control (%) |
| Thiophene Derivative | 60 | 30 |
| Thiazole Derivative | 30 | 10 |
| Dimerization Product | 10 | 60 |
Influence of Catalysis on Reaction Mechanisms
Catalysis plays a pivotal role in the reactions of this compound by providing alternative reaction pathways with lower activation energies, thereby increasing the reaction rate and often influencing the selectivity.
Acid and Base Catalysis: Many reactions of this compound are catalyzed by acids or bases. For instance, the Gewald reaction is typically base-catalyzed, with the base promoting the initial Knoevenagel condensation. wikipedia.org Acid catalysis, on the other hand, can be employed to facilitate the dehydration steps in the formation of certain heterocycles. The choice of catalyst can significantly affect the reaction mechanism and product outcome.
Metal Catalysis: Transition metal catalysts are also employed in reactions involving similar substrates. For example, copper catalysts have been used in multi-component reactions to synthesize thioethers. organic-chemistry.org In the context of this compound, metal catalysts could be used to promote cross-coupling reactions at the thiol group or to facilitate novel cyclization pathways.
The use of a catalyst can alter the rate law of a reaction by introducing new steps into the mechanism. For example, in a catalyzed reaction, the concentration of the catalyst may appear in the rate equation. Furthermore, catalysts can change the product distribution by selectively lowering the activation energy for the formation of one product over another, thereby enhancing the yield of the desired compound.
Advanced Spectroscopic and Structural Characterization of 1 3 Sulfanylphenyl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecular structure.
The ¹H NMR spectrum of 1-(3-Sulfanylphenyl)ethan-1-one (B1275183) is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the thiol proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the acetyl group and the electron-donating and anisotropic effects of the sulfur-containing substituent.
The aromatic region would likely display four signals for the four protons on the benzene (B151609) ring. The proton ortho to the acetyl group (C2-H) is expected to be the most deshielded due to the strong electron-withdrawing effect of the carbonyl group. The proton ortho to the sulfanyl (B85325) group (C4-H) and the proton para to the acetyl group (C5-H) would appear at intermediate chemical shifts. The proton situated between the two substituents (C6-H) would also have a characteristic shift. The coupling between these adjacent aromatic protons would result in complex splitting patterns (doublets, triplets, or doublet of doublets), which can be analyzed to confirm their relative positions.
The methyl protons of the acetyl group (CH₃) would appear as a sharp singlet, typically in the range of 2.0-2.6 ppm. The thiol proton (-SH) would also present as a singlet, though its chemical shift can be highly variable depending on concentration, solvent, and temperature, often appearing between 3.0 and 4.0 ppm.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic H (ortho to C=O) | ~7.8 | d | ~7-8 |
| Aromatic H (ortho to -SH) | ~7.4 | d | ~7-8 |
| Aromatic H (para to C=O) | ~7.5 | t | ~7-8 |
| Aromatic H (between substituents) | ~7.9 | s | N/A |
| -COCH₃ | ~2.5 | s | N/A |
| -SH | ~3.4 | s | N/A |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. youtube.com For this compound, a total of eight distinct signals are expected, corresponding to the six carbons of the benzene ring, the carbonyl carbon, and the methyl carbon.
The carbonyl carbon (C=O) is the most deshielded and would appear at the downfield end of the spectrum, typically in the 195-200 ppm region. pressbooks.pub The aromatic carbons would resonate in the 125-140 ppm range. The carbon attached to the acetyl group (C1) and the carbon bearing the sulfanyl group (C3) would be identifiable by their chemical shifts, influenced by the electronic effects of the substituents. The other aromatic carbons would show distinct signals based on their positions relative to the substituents. The methyl carbon of the acetyl group would be the most shielded, appearing upfield at around 26-30 ppm.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~198 |
| Aromatic C (C-1, attached to C=O) | ~138 |
| Aromatic C (C-3, attached to -SH) | ~135 |
| Aromatic C (other) | ~128-134 |
| -COCH₃ | ~27 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. chemicalbook.com For this compound, this would be particularly useful in confirming the coupling relationships between the adjacent aromatic protons, allowing for a definitive assignment of their positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. docbrown.info Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to. This would allow for the direct assignment of the protonated aromatic carbons and the methyl carbon.
Dynamic NMR (DNMR) could be employed to study conformational exchange processes in this compound. A potential dynamic process in this molecule is the rotation around the C-S bond of the sulfanyl group. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for conformers, which would coalesce as the temperature is raised. By analyzing the changes in the NMR spectrum with temperature, the energy barrier for this rotation could be determined.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl group of the ketone. Its position indicates conjugation with the aromatic ring.
S-H Stretch: The stretching vibration of the thiol S-H bond typically gives rise to a weak, sharp band in the range of 2550-2600 cm⁻¹. The weakness of this absorption is a characteristic feature.
C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.
C=C Stretches: Aromatic C=C stretching vibrations would produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| S-H | Stretch | 2550-2600 | Weak |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium |
| C=O | Stretch | 1680-1700 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |
Raman Spectroscopy for Molecular Vibrations and Symmetry
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. nih.gov These vibrations are specific to the chemical bonds and symmetry of the molecule, making the Raman spectrum a unique molecular fingerprint.
For this compound, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its distinct functional groups and the benzene ring. Key expected vibrational modes would include:
C=O Stretch: A strong band, typically appearing in the region of 1680-1700 cm⁻¹, characteristic of the aryl ketone carbonyl group.
S-H Stretch: A weak to medium intensity band, expected in the range of 2550-2600 cm⁻¹, which is a definitive marker for the sulfanyl (thiol) group.
Aromatic C-H Stretch: Multiple sharp bands appearing above 3000 cm⁻¹.
Aromatic C=C Stretch: Several bands of varying intensities in the 1400-1600 cm⁻¹ region, indicative of the benzene ring.
C-S Stretch: A weaker band typically found in the 600-800 cm⁻¹ range.
CH₃ Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group.
The substitution pattern on the benzene ring (meta-substitution) influences the symmetry of the molecule, which in turn affects the number and activity of the Raman bands. Analysis of the in-plane and out-of-plane bending vibrations can further confirm the substitution pattern.
Table 1: Predicted Raman Vibrational Modes for this compound
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretching | 1680-1700 | Strong |
| Sulfanyl (S-H) | Stretching | 2550-2600 | Weak to Medium |
| Aromatic C-H | Stretching | >3000 | Sharp, Multiple |
| Aromatic C=C | Stretching | 1400-1600 | Variable |
| Carbon-Sulfur (C-S) | Stretching | 600-800 | Weak |
| Methyl (CH₃) | Stretching/Bending | Various | Variable |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass |
| C₈H₈OS | 152.0347 |
The experimentally measured exact mass should align with the calculated value within a few parts per million (ppm), confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's connectivity and structure. For this compound, key fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of 137, corresponding to the [M-15]⁺ ion. This is a common fragmentation for acetophenones.
Formation of the benzoyl cation: Cleavage of the bond between the carbonyl carbon and the methyl group could lead to the formation of the 3-sulfanylbenzoyl cation at m/z 137.
Loss of the acetyl group (•COCH₃): This would produce a fragment at m/z 109, corresponding to the 3-sulfanylphenyl cation.
Cleavage related to the sulfanyl group: Fragmentation involving the C-S or S-H bonds could also occur, though these are generally less favorable than cleavages alpha to the carbonyl group.
The relative abundances of these fragment ions in the MS/MS spectrum would help to piece together the molecular structure. libretexts.orglibretexts.org
Table 3: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 152 | 137 | •CH₃ | 3-Sulfanylbenzoyl cation |
| 152 | 109 | •COCH₃ | 3-Sulfanylphenyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjptonline.org It is ideal for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, should be amenable to GC-MS analysis. scirp.org In a GC-MS experiment, the compound would first be separated from other components in a mixture based on its boiling point and interactions with the GC column. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented, yielding a mass spectrum that can be used for identification. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Samples
For the analysis of this compound in more complex matrices or for compounds that are not suitable for GC, liquid chromatography-mass spectrometry is the technique of choice. nih.govnih.gov LC separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds, including those that are less volatile or thermally labile. Similar to GC-MS, the compound would be identified based on its retention time in the LC column and its mass spectrum. LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the quantification of the compound in complex samples.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
A successful crystallographic analysis would provide precise information on:
Bond lengths and angles: Confirming the expected geometries of the phenyl ring, ketone, and thiol groups.
Conformation: Determining the orientation of the acetyl and sulfanyl groups relative to the phenyl ring.
Intermolecular interactions: Identifying and characterizing any hydrogen bonds (e.g., S-H···O=C) or other non-covalent interactions that dictate the packing of the molecules in the crystal lattice. For instance, the crystal structure of the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone reveals inversion-symmetric dimers formed through strong O—H⋯O hydrogen bonds. nih.govresearchgate.net
Table 4: Potential Crystallographic Data for this compound
| Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-S, S-H). |
| Bond Angles (°) | Angles between adjacent bonds. |
| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |
Although specific experimental data for this compound is not readily found in the surveyed literature, the application of these advanced spectroscopic and crystallographic techniques would provide a definitive and comprehensive characterization of this compound.
Single-Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration
A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction of this compound. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or the precise atomic coordinates of the molecule are available.
Table 1: Hypothetical Crystal Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Analysis of Intermolecular Interactions
Intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in determining the packing of molecules in the solid state. github.com The sulfanyl group in this compound can act as a hydrogen bond donor, and the aromatic ring can participate in π-π stacking interactions.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
|---|---|---|---|
| Hydrogen Bonding | S-H | C=O | Data not available |
Crystal Packing and Supramolecular Architecture
The way molecules are arranged in a crystal, known as crystal packing, and the resulting extended network, or supramolecular architecture, are governed by the interplay of various intermolecular forces. researchgate.net These arrangements have a significant impact on the physical properties of the material.
As no crystal structure data for this compound has been published, the specific details of its crystal packing and supramolecular architecture remain unknown.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.gov The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. For this compound, the expected electronic transitions would be π → π* transitions associated with the aromatic ring and the carbonyl group, and potentially n → π* transitions involving the non-bonding electrons of the sulfur and oxygen atoms.
A thorough search of the scientific literature did not uncover any experimental or theoretical UV-Vis absorption spectra for this compound. Therefore, the specific wavelengths of its electronic transitions have not been reported.
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Phenyl Ring, C=O | Data not available |
Table of Compounds Mentioned
| Compound Name |
|---|
Computational and Theoretical Chemistry Investigations of 1 3 Sulfanylphenyl Ethan 1 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical reactivity and spectroscopic properties.
Molecular Orbital Analysis (HOMO, LUMO Energies and Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. mdpi.comchalcogen.ro A smaller gap generally implies higher reactivity. chalcogen.ro
For 1-(3-Sulfanylphenyl)ethan-1-one (B1275183), the HOMO is expected to be predominantly localized on the electron-rich regions of the molecule, such as the sulfur atom and the phenyl ring, which possess π-systems. The LUMO, conversely, would likely be distributed over the acetyl group, particularly the carbonyl carbon, and the aromatic ring, which can accept electron density.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Note: These values are illustrative and based on typical data for similar aromatic compounds. |
The distribution of these orbitals dictates the sites of electrophilic and nucleophilic attack. The regions with high HOMO density are susceptible to electrophilic attack, while areas with significant LUMO density are prone to nucleophilic attack.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are likely sites for electrophilic attack, while areas of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack.
In the case of this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the sulfur atom, indicating their nucleophilic character. The hydrogen atoms of the phenyl ring and the methyl group would exhibit positive potential, marking them as potential sites for weak electrophilic interactions.
Atomic Charges and Bond Order Calculations
Bond order is a measure of the number of chemical bonds between two atoms and is an indicator of bond strength and stability. libretexts.orgresearchgate.net A higher bond order generally corresponds to a shorter and stronger bond. For this compound, the carbon-oxygen double bond of the acetyl group would have a bond order close to two, while the carbon-carbon bonds within the phenyl ring would have bond orders intermediate between a single and a double bond due to resonance. The carbon-sulfur bond order would provide insight into the extent of conjugation of the sulfanyl (B85325) group with the aromatic ring.
Table 2: Hypothetical Wiberg Bond Orders for Selected Bonds in this compound
| Bond | Bond Order |
| C=O | ~1.9 |
| C-S | ~1.1 |
| C-C (ring) | ~1.5 |
| C-CH₃ | ~0.9 |
| Note: These values are illustrative and based on general principles of chemical bonding. |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful and widely used computational method for studying the electronic structure and properties of molecules. nih.govmdpi.comresearchgate.net DFT methods are known for providing a good balance between accuracy and computational cost.
Geometry Optimization and Conformational Landscapes
The conformational landscape of the molecule can be explored by rotating the rotatable bonds, such as the bond connecting the acetyl group to the phenyl ring and the C-S bond. By performing a series of constrained geometry optimizations, a potential energy surface can be generated, revealing the different stable conformers and the energy barriers between them. This analysis is critical for understanding the molecule's flexibility and the relative populations of different conformations at a given temperature.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in spectral assignment.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using DFT. researchgate.net The calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org Comparing the predicted NMR spectra with experimental data can confirm the molecular structure and provide detailed information about the electronic environment of each nucleus. nih.gov
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (SH) | 3.5 - 4.5 |
| ¹H (Aromatic) | 7.2 - 7.8 |
| ¹H (CH₃) | 2.5 - 2.6 |
| ¹³C (C=O) | 195 - 200 |
| ¹³C (Aromatic) | 125 - 140 |
| ¹³C (CH₃) | 25 - 30 |
| Note: These values are illustrative and based on typical chemical shifts for similar functional groups. libretexts.orgrsc.org |
IR Frequencies: The vibrational frequencies of a molecule can be calculated using DFT, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govnih.gov These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the characteristic stretching frequency of the carbonyl (C=O) group and the vibrations of the phenyl ring. nist.govnist.gov
Table 4: Hypothetical Predicted IR Frequencies (cm⁻¹) for Key Vibrational Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| S-H stretch | 2550 - 2600 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2900 - 3000 |
| C=O stretch | 1680 - 1700 |
| C-C stretch (aromatic) | 1400 - 1600 |
| Note: These values are illustrative and based on characteristic IR absorption frequencies. |
Calculation of Thermochemical Properties (e.g., energies, enthalpies, entropies)
| Property | Calculated Value | Unit |
|---|---|---|
| Standard Enthalpy of Formation (Gas Phase) | -85.3 | kJ/mol |
| Standard Gibbs Free Energy of Formation (Gas Phase) | -15.7 | kJ/mol |
| Standard Molar Entropy (Gas Phase) | 415.2 | J/(mol·K) |
| Molar Heat Capacity at Constant Pressure (C_p) | 180.6 | J/(mol·K) |
Note: The data in this table are illustrative and based on computational estimations for structurally similar molecules, as direct literature values for this compound are not available.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation barriers. For this compound, several reaction types can be computationally explored, with nucleophilic addition to the carbonyl group being a prominent example.
The exploration of a reaction pathway typically begins with identifying the reactants and products. For the nucleophilic addition of a generic nucleophile (Nu⁻) to the carbonyl carbon of this compound, the reaction would proceed to form a tetrahedral intermediate. Computational methods, such as DFT, can be used to map the potential energy surface (PES) of this reaction. This involves calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction.
The mechanism for the addition of a thiol to a carbonyl compound often involves a base-catalyzed pathway where the thiol is first deprotonated to form a more nucleophilic thiolate anion. nih.gov This thiolate then attacks the electrophilic carbonyl carbon. Computational studies on similar systems, such as the addition of thiols to α,β-unsaturated ketones, have shown that the initial deprotonation can be the rate-determining step. nih.gov
Once a transition state for a reaction has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state connects the desired reactants and products. nih.gov The IRC path is the minimum energy path on the potential energy surface, followed in mass-weighted coordinates from the transition state downhill to the reactants and products. nih.gov This analysis provides a detailed picture of the geometric changes that occur during the reaction, such as bond formation and breakage. For the addition of a nucleophile to this compound, the IRC would trace the path from the transition state, where the nucleophile is partially bonded to the carbonyl carbon, to the tetrahedral intermediate.
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is calculated as the difference in energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. Computational chemistry allows for the calculation of these barriers, providing quantitative insights into reaction kinetics. For the addition of a thiol to a carbonyl, the activation energy can be influenced by factors such as the nature of the nucleophile, the solvent, and the electronic properties of the carbonyl compound.
The following table presents plausible calculated activation energies for the addition of different nucleophiles to the carbonyl group of this compound, based on data from analogous reactions in the literature. nih.gov
| Reacting Nucleophile | Plausible Calculated Activation Energy (Ea) | Unit |
|---|---|---|
| Methanethiolate (CH₃S⁻) | 45.2 | kJ/mol |
| Hydroxide (OH⁻) | 55.8 | kJ/mol |
| Cyanide (CN⁻) | 38.5 | kJ/mol |
Note: The data in this table are illustrative and based on computational estimations for reactions of similar carbonyl compounds. The actual values for this compound would require specific DFT calculations.
From the activation energies, reaction rate constants (k) can be estimated using transition state theory, which relates the rate constant to the Gibbs free energy of activation.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide valuable information about static molecular properties and reaction pathways, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other dynamic processes.
The solvent can have a profound impact on the conformation and dynamics of a solute molecule. For this compound, MD simulations can be used to study its behavior in various solvents, such as water or organic solvents. In a polar solvent like water, the polar acetyl and sulfanyl groups would be expected to form hydrogen bonds with water molecules. The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, while the hydrogen of the sulfanyl group can act as a hydrogen bond donor.
MD simulations of similar molecules, such as acetophenone (B1666503) in a polyethylene (B3416737) matrix, have been used to understand the local environment and interactions. acs.org A study on a benzophenone-water complex using direct ab initio MD simulations revealed that the interaction with water can affect the electronic transitions of the molecule. For this compound in an aqueous solution, MD simulations could reveal:
Solvation Shell Structure: The arrangement of water molecules around the solute, including the number of hydrogen bonds and their lifetimes.
Conformational Flexibility: The rotation around the C-C and C-S single bonds, and how this is influenced by the surrounding solvent. The relative orientation of the acetyl and sulfanyl groups with respect to the phenyl ring is expected to fluctuate.
Translational and Rotational Diffusion: How the molecule moves and tumbles within the solvent, which is related to its size, shape, and interactions with the solvent.
These simulations provide a dynamic picture of the molecule in its environment, which is crucial for understanding its behavior in real-world systems.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the solid-state properties of a molecular compound, including its crystal packing, polymorphism, and physical characteristics. For this compound, a comprehensive analysis of these non-covalent forces would provide significant insight into its supramolecular chemistry. Computational methods such as Non-Covalent Interaction (NCI) plot analysis, Hirshfeld surface analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for such investigations.
However, a detailed review of the current scientific literature reveals that specific computational studies applying these advanced analyses to this compound have not been published. Therefore, the following sections will describe the principles and potential applications of these theoretical methods, outlining the type of information they would yield if applied to this compound.
Non-Covalent Interaction (NCI) Plot Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions in three-dimensional space. nih.govacs.orgnih.gov It is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). researchgate.netchemtools.org The NCI method allows for the qualitative representation of non-covalent interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.govresearchgate.net
A key output of this analysis is the NCI plot, a 3D graphical representation where isosurfaces highlight regions of non-covalent interactions. These surfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different types of interactions:
Blue surfaces generally indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker van der Waals interactions.
Red surfaces signify repulsive interactions, such as steric clashes. researchgate.netchemtools.org
Were an NCI plot analysis to be performed on this compound, it would allow for the detailed visualization of interactions involving the sulfanyl (-SH) group, the carbonyl (C=O) group, and the aromatic ring. Potential interactions that could be identified include S-H···O hydrogen bonds, C-H···π interactions, and π-π stacking between aromatic rings of adjacent molecules. Such an analysis would provide a clear and intuitive map of the forces governing the crystal packing of the compound. nih.govnih.gov
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful method for exploring and quantifying intermolecular interactions within a molecular crystal. scirp.orgrsc.orgrsc.org This technique generates a unique three-dimensional surface for a molecule within a crystal, defined by partitioning the crystal electron density into molecular contributions. The surface provides a visual and quantitative summary of all intermolecular contacts simultaneously. scirp.orgnih.gov
The Hirshfeld surface can be mapped with various properties, most commonly dnorm, a normalized contact distance. The dnorm mapping uses a red-white-blue color scheme to highlight intermolecular contacts:
Red regions indicate contacts shorter than the van der Waals radii sum, often corresponding to hydrogen bonds or other strong interactions.
White regions represent contacts approximately equal to the van der Waals distance.
Blue regions show contacts longer than the van der Waals radii. scirp.orgmdpi.com
For this compound, a Hirshfeld surface analysis would quantify the percentage contribution of different types of intermolecular contacts (e.g., H···H, C···H, O···H, S···H) to the total surface area. This would allow for a detailed understanding of the dominant forces in the crystal structure. For instance, it would reveal the relative importance of hydrogen bonding involving the sulfanyl and carbonyl groups versus weaker van der Waals forces. Due to the absence of a published crystal structure and corresponding computational analysis for this compound, a data table summarizing these contributions cannot be provided.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonding and molecular interactions based on the topological analysis of the electron density (ρ). wikipedia.orgnumberanalytics.comamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into discrete atomic basins. wikipedia.orgcambridge.org The theory identifies critical points in the electron density, such as bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. numberanalytics.comrsc.org
The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction. numberanalytics.com
The value of ρ(r) at a BCP correlates with the strength of the bond.
The Laplacian of the electron density (∇²ρ(r)) distinguishes between shared-shell (covalent) interactions, which typically have ∇²ρ(r) < 0, and closed-shell (ionic, hydrogen bond, van der Waals) interactions, for which ∇²ρ(r) > 0. amercrystalassn.org
If a QTAIM analysis were conducted on a dimer or crystal structure of this compound, it would precisely characterize the nature and strength of all intermolecular bonds. For example, the presence of a BCP between the hydrogen of the sulfanyl group and the oxygen of a neighboring molecule's carbonyl group would confirm a hydrogen bond. The electron density properties at this BCP would quantify its strength and classify it as a closed-shell interaction. This method offers a more profound and quantitative understanding of bonding compared to purely geometric considerations. cambridge.orgrsc.org As no such study is currently available in the literature for this compound, a data table of topological parameters cannot be presented.
Research Applications and Broader Scientific Context of 1 3 Sulfanylphenyl Ethan 1 One
Role as a Key Intermediate and Building Block in Organic Synthesis
The presence of both a thiol and a ketone functional group in 1-(3-Sulfanylphenyl)ethan-1-one (B1275183) makes it a valuable precursor for a wide array of organic molecules. These functional groups can be selectively reacted, allowing for the stepwise construction of intricate molecular frameworks.
The reactivity of the thiol and acetyl groups in this compound allows for its use in the synthesis of diverse heterocyclic compounds, which are central to medicinal chemistry and materials science. The thiol group can act as a nucleophile in cyclization reactions, while the acetyl group can participate in condensations or be transformed into other functional groups to facilitate further ring-forming steps.
For instance, compounds with similar functionalities are known to participate in Gewald-type reactions for the synthesis of substituted thiophenes. While direct examples with this compound are not extensively documented in readily available literature, the underlying principles suggest its potential in generating novel thiophene (B33073) derivatives. chemsrc.comnih.govnih.gov The general approach involves the reaction of a ketone with a source of sulfur and a cyano-activated methylene (B1212753) compound.
Furthermore, the thiol group is amenable to S-alkylation and S-arylation reactions, providing a handle to introduce a wide variety of substituents. The acetyl group, on the other hand, can be a starting point for the construction of pyrazoles, isoxazoles, and other heterocycles through condensation with hydrazine (B178648) or hydroxylamine (B1172632) derivatives, respectively.
The utility of related acetyl-substituted aromatic compounds as building blocks is well-established. For example, 3-acetyl indole (B1671886) is a key starting material for the synthesis of numerous bioactive indole alkaloids. nih.gov This highlights the potential of this compound to serve as a precursor for sulfur-containing analogues of these important scaffolds.
Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govmdpi.comtcichemicals.com The bifunctional nature of this compound makes it an ideal candidate for participation in such reactions. The thiol and acetyl groups can react sequentially or in concert with other reactants to generate highly functionalized products.
While specific MCRs involving this compound are not widely reported, its structural motifs are found in reactants for various MCRs. For example, the addition of a thiol to an imine bond, a key step in some MCRs, can be considered a "clickable" reaction due to its efficiency and mild reaction conditions. rsc.org This suggests the potential for this compound to be used in the synthesis of complex molecules through this and other MCR pathways.
The synthesis of polyfunctionalized thiophenes and enediynes through ring-opening reactions of lithiated thienothiophenes demonstrates the versatility of sulfur-containing heterocycles in accessing complex molecular structures. rsc.org Although this is a different synthetic strategy, it underscores the value of sulfur-containing building blocks in organic synthesis.
The following table provides examples of complex molecules synthesized from building blocks with functionalities similar to this compound, illustrating the potential applications of the title compound.
| Precursor Functionality | Reaction Type | Resulting Molecular Scaffold | Potential Application Area |
| Acetyl and Amino groups | Gewald Reaction | 3-Acetyl-2-aminothiophenes | Dyes, Pharmaceuticals chemsrc.comnih.govnih.gov |
| Acetyl and Indole Ring | Various | Bioactive Indole Alkaloids | Anticancer, Antiviral nih.gov |
| Thiol and Carboxylic Acid | Multicomponent Reaction | Polyfunctionalized 1,3-Thiazines | Anti-radiation agents researchgate.net |
| Aldehyde, Amine, Isocyanide | Ugi Reaction | Peptide Mimetics | Drug Discovery nih.gov |
Exploration in Coordination Chemistry and Ligand Development
The thiol group of this compound is a soft donor, making it an excellent ligand for soft transition metal ions. rsc.org The presence of the acetyl group offers a potential secondary coordination site, either through the carbonyl oxygen or after modification, leading to the development of novel ligands with interesting coordination properties.
Transition metal thiolate complexes are a well-studied class of compounds due to their relevance in bioinorganic chemistry and catalysis. rsc.org The thiol group of this compound can deprotonate to form a thiolate, which can then coordinate to a metal center. Depending on the reaction conditions and the nature of the metal, both the sulfur and the carbonyl oxygen can potentially bind to the metal ion, forming a chelate ring. This chelation effect generally leads to more stable metal complexes.
The interaction of thiolates with metal cations can influence their redox properties. researchgate.net The formation of metal-thiolate bonds can modulate the oxidation potential of the sulfur atom, which is a key aspect in the function of many metalloenzymes. libretexts.org
The structure of this compound provides a platform for the design of more complex ligands. For example, reaction of the acetyl group with amines can lead to Schiff base ligands, where the imine nitrogen and the thiol sulfur can act as donor atoms. Such ligands can be bidentate (NS) or, if the amine contains additional donor groups, polydentate.
The synthesis of coordination polymers is an area of intense research due to their potential applications in gas storage, catalysis, and sensing. nih.govnih.govrsc.org Ligands derived from this compound could be used to construct such polymers. For instance, if the acetyl group is converted to a carboxylate, the resulting ligand would have both a soft sulfur donor and a hard carboxylate donor, potentially leading to coordination polymers with interesting topologies and properties.
The development of bidentate and tridentate pyridyl-1,2,3-triazole ligands through "click" chemistry has provided alternatives to traditional chelating ligands like bipyridine and terpyridine. rsc.org Similar strategies could be applied to this compound to create novel ligand architectures.
The table below summarizes the potential coordination modes and resulting complex types for ligands derived from this compound.
| Ligand Donor Atoms | Potential Coordination Mode | Resulting Complex Type |
| S | Monodentate | Simple Thiolate Complex |
| S, O (from acetyl) | Bidentate (Chelate) | Chelate Complex |
| S, N (from Schiff base) | Bidentate (Chelate) | Schiff Base Complex |
| S and other donors | Polydentate | Coordination Polymer |
Understanding the mechanism of how ligands interact with metal ions is crucial for the rational design of catalysts and functional materials. nih.govnih.gov The study of metal complexes of ligands derived from this compound can provide insights into the fundamental aspects of metal-sulfur bonding and reactivity.
Kinetic and mechanistic studies of the formation and reactions of metal thiolate complexes can reveal information about the rate-determining steps and the nature of the transition states involved. iosrjournals.org For example, studies on the reaction of diiron(II) precursors with dioxygen have shown the formation of metastable peroxo intermediates, and the steric and electronic properties of the supporting ligands have a significant impact on the reaction mechanism. nih.gov
Theoretical studies, such as Density Functional Theory (DFT) calculations, can complement experimental findings by providing detailed information about the electronic structure and bonding in metal complexes. Such studies can help to rationalize the observed reactivity and predict the properties of new complexes.
Mechanistic Probes in Chemical Biology Research
In the field of chemical biology, small molecules are invaluable tools for probing complex biological systems. The sulfhydryl group of this compound, in particular, offers a reactive handle to investigate biochemical mechanisms.
Studies of Interactions with Model Biomolecules
The thiol group is a potent nucleophile and can participate in various interactions with biomolecules, most notably proteins. Cysteine residues in proteins, which also contain a thiol group, are crucial for protein structure and function, including catalysis and regulation. The thiol group of this compound can mimic the reactivity of a cysteine residue, making it a useful probe for studying protein behavior.
One area of investigation is the formation of disulfide bonds. Thiol groups can be oxidized to form disulfide bridges, a critical process in protein folding and stability. By introducing this compound into a system with a model peptide containing a cysteine residue, researchers can study the kinetics and thermodynamics of disulfide bond formation. The progress of the reaction can be monitored using techniques such as mass spectrometry or chromatography.
Furthermore, the thiol group can act as a nucleophile in Michael additions, reacting with electrophilic sites on biomolecules, such as α,β-unsaturated carbonyls found in certain metabolites or drug molecules. This reactivity allows for the use of this compound as a probe to identify and characterize electrophilic species in biological samples.
| Interaction Type | Model Biomolecule | Technique | Potential Information Gained |
| Disulfide Bond Formation | Cysteine-containing peptide | Mass Spectrometry, HPLC | Kinetics and thermodynamics of folding |
| Michael Addition | α,β-unsaturated ketone | NMR Spectroscopy | Identification of reactive electrophiles |
| Metal Coordination | Zinc-finger peptide | UV-Vis Spectroscopy | Metal binding affinity and coordination chemistry |
Exploration of Enzymatic Transformations (without biological outcome)
Enzymes that catalyze reactions involving thiols are a major area of study. This compound can serve as a substrate analog to investigate the mechanism of such enzymes. For instance, enzymes like glutathione (B108866) S-transferases (GSTs) catalyze the conjugation of glutathione (a thiol-containing tripeptide) to various electrophilic substrates. By replacing glutathione with this compound, researchers can study the binding and catalytic steps of the enzymatic reaction without the subsequent biological effects of glutathione conjugation.
The enzymatic oxidation of the thiol group can also be explored. Enzymes such as peroxidases may catalyze the oxidation of the thiol to a sulfenic, sulfinic, or sulfonic acid. By monitoring the reaction using spectroscopic methods, the kinetics and mechanism of the enzymatic oxidation can be elucidated. Such studies provide fundamental insights into how these enzymes function and how they might be inhibited.
Molecular Docking and Simulation Studies of Binding Interactions
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the binding of small molecules to biological macromolecules. While specific docking studies for this compound are not widely published, the principles of such studies can be readily applied.
In a typical molecular docking study, the three-dimensional structure of a target protein is used to predict the preferred binding orientation and affinity of a ligand. For this compound, a target could be an enzyme with a known affinity for thiol-containing inhibitors. The docking simulation would place the molecule in the active site of the enzyme, and a scoring function would estimate the binding energy. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.
Molecular dynamics simulations can further refine the docked poses and provide insights into the dynamic behavior of the complex over time. These simulations can help to understand how the flexibility of both the ligand and the protein influences the binding event.
| Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Glutathione S-transferase | AutoDock Vina | -7.5 | Tyr7, Arg13, Ile104 |
| Cysteine Protease | MOE (Molecular Operating Environment) | -6.8 | Cys25, His159, Asn175 |
| Zinc-dependent Deacetylase | Glide | -8.2 | His142, His143, Asp179 |
Investigation in Materials Science and Polymer Chemistry
The dual functionality of this compound also lends itself to applications in materials science, particularly in the synthesis of novel polymers and the modification of material surfaces.
Precursors for Polymer Synthesis
The ketone and thiol groups of this compound can both be utilized in polymerization reactions. The ketone can be converted to a vinyl group through a Wittig reaction, yielding 1-(3-sulfanylphenyl)vinylbenzene. This monomer, possessing a reactive thiol group, can then be polymerized.
Alternatively, the thiol group can participate directly in polymerization reactions. For example, in thiol-ene polymerization, a thiol is reacted with an alkene in the presence of a radical initiator or UV light to form a thioether linkage. This compound could be used as a comonomer in such polymerizations, incorporating both the phenyl ketone and thiol functionalities into the polymer backbone. These functionalities can then be used for further post-polymerization modifications.
Functionalization of Materials Surfaces
The thiol group is well-known for its ability to form strong bonds with the surfaces of noble metals, such as gold, silver, and platinum. This property is widely exploited to create self-assembled monolayers (SAMs) on these surfaces. By immersing a gold surface in a solution of this compound, a monolayer of the molecule can be formed, with the thiol group binding to the gold and the acetyl-substituted phenyl group exposed to the environment.
This functionalized surface can then be used for a variety of applications. The exposed ketone groups can be chemically modified, for example, by reacting them with hydrazines to form hydrazones, or with amines to form imines. This allows for the attachment of other molecules, including biomolecules or polymers, to the surface in a controlled manner. Such modified surfaces have applications in biosensors, chromatography, and the development of biocompatible materials.
| Substrate | Functionalization Method | Resulting Surface | Potential Application |
| Gold (Au) | Self-Assembled Monolayer (SAM) | Gold surface with exposed ketone groups | Biosensor development, patterned surfaces |
| Silicon Dioxide (SiO2) | Silanization with a thiol-terminated silane, followed by reaction with this compound | Silica surface with ketone functionalities | Chromatography, solid-phase synthesis |
| Polymer Film | Plasma treatment followed by thiol-ene click reaction | Polymer surface with pendant phenyl ketone groups | Biocompatible coatings, cell culture substrates |
Research into Optoelectronic Properties of Derivatives of this compound Remains a Developing Field
The scientific community has extensively investigated related structures, such as polythiophenes and other sulfur-containing heterocyclic compounds, for their potential use in organic electronics. researchgate.netmdpi.com This research often involves creating donor-acceptor systems to tune the electronic and optical properties of materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.gov The general principle involves modifying molecular structures to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's band gap and its interaction with light. researchgate.netmdpi.com
Theoretical studies using methods like Density Functional Theory (DFT) have also been employed to predict the electronic and optical properties of various organic molecules, including those containing thiol groups. researchgate.netacs.org These computational approaches help in understanding structure-property relationships and guiding the synthesis of new materials. researchgate.net
However, the application of these principles and investigatory techniques specifically to derivatives of this compound has not been documented in the accessible body of scientific research. The potential of the 3-acetylphenylthio moiety as a building block in the design of new optoelectronic materials is yet to be systematically explored.
Due to the absence of specific research findings, a data table detailing the optoelectronic properties of this compound derivatives cannot be provided at this time. Further experimental and theoretical work is required to elucidate the potential of this class of compounds in the field of optoelectronics.
Advanced Analytical Methodologies for 1 3 Sulfanylphenyl Ethan 1 One Research
Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques are fundamental in determining the purity of 1-(3-Sulfanylphenyl)ethan-1-one (B1275183) and in resolving it from other components in a mixture. The choice of method depends on the compound's volatility, polarity, and the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common approach for such aromatic compounds.
The retention of aromatic compounds in reversed-phase HPLC is influenced by the type of stationary phase (e.g., C8, C18) and the composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). google.com The separation selectivity can be finely tuned by adjusting the mobile phase composition and gradient. For instance, a study on thiophenic compounds utilized a C18 column with an isocratic mobile phase of acetonitrile and water (90:10 v/v) to achieve separation. mdpi.com While specific validated methods for this compound are not widely published, a general approach can be extrapolated.
A method for determining trace impurities in a related compound, acetaminophen, employed a gradient elution on a reversed-phase column with a phosphate (B84403) buffer and methanol, demonstrating the capability of HPLC to separate structurally similar compounds. nih.gov For this compound, a similar approach using a C18 column with a gradient of acetonitrile in water, both with a small amount of acid like formic or trifluoroacetic acid to ensure good peak shape, would be a suitable starting point for method development.
Table 1: Representative HPLC Parameters for Analysis of Aromatic Sulfur Compounds
| Parameter | Value |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This table presents a hypothetical but typical set of starting conditions for the HPLC analysis of an aromatic thiol like this compound, based on established methods for similar compounds.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Given that this compound has a boiling point that allows for volatilization without decomposition, GC is a viable analytical method. The use of a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), can significantly enhance the selectivity for sulfur-containing compounds like the target analyte, especially in complex matrices. researchgate.netchromatographyonline.com
The choice of the capillary column is critical for achieving good separation. A non-polar or mid-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often suitable for the analysis of aromatic compounds. The temperature program of the GC oven is optimized to ensure adequate separation of all components within a reasonable analysis time.
Table 2: Typical GC Conditions for Aromatic Sulfur Compound Analysis
| Parameter | Value |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
This table outlines a general set of GC parameters that would be appropriate for the analysis of this compound, based on standard methods for volatile aromatic sulfur compounds.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net This technique is particularly advantageous for the analysis and purification of thermally labile and low to moderate molecular weight compounds. researchgate.net SFC often provides faster separations and is more environmentally friendly due to the reduced use of organic solvents compared to HPLC.
For compounds like this compound, SFC can offer an alternative to both HPLC and GC, especially for preparative scale purifications. The principles are similar to HPLC, but the unique properties of the supercritical fluid mobile phase can lead to different selectivity. The addition of a small amount of a polar organic modifier, such as methanol, to the carbon dioxide mobile phase is common to modulate the retention of polar analytes.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of analytes in complex mixtures.
GC-MS for Volatile Compounds and Thermal Stability
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns.
For this compound, GC-MS analysis would not only confirm its identity based on its retention time and mass spectrum but could also provide insights into its thermal stability. Any degradation products formed in the hot injector would also be separated and identified. The fragmentation pattern in the mass spectrum is particularly informative. For aromatic ketones, a common fragmentation is the alpha-cleavage next to the carbonyl group, leading to the formation of a characteristic acylium ion. chemguide.co.uk The presence of a sulfur atom would also result in a characteristic isotopic pattern for the molecular ion peak (an M+2 peak approximately 4.4% of the M peak), aiding in its identification. chemguide.co.uk
Table 3: Predicted Key Mass Fragments for this compound in GC-MS
| m/z | Proposed Fragment |
| 168 | Molecular Ion [M]⁺ |
| 153 | [M - CH₃]⁺ |
| 125 | [M - CH₃CO]⁺ |
| 109 | [C₆H₅S]⁺ |
| 77 | [C₆H₅]⁺ |
This table is based on general fragmentation rules for aromatic ketones and sulfur-containing compounds and represents a prediction of the expected mass spectrum.
LC-MS/MS for Non-Volatile and Complex Mixtures
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique that is ideal for analyzing compounds in complex biological or environmental matrices. It involves the coupling of HPLC with a tandem mass spectrometer. This technique is particularly useful for non-volatile compounds or those that are thermally unstable.
In an LC-MS/MS analysis of this compound, the compound would first be separated by HPLC. Upon entering the mass spectrometer, a specific precursor ion (typically the protonated or deprotonated molecular ion) is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for quantification even at very low concentrations.
For the analysis of this compound, one would typically monitor the transition from the precursor ion [M+H]⁺ or [M-H]⁻ to one or more characteristic product ions. The selection of these transitions is crucial for method development and is specific to the compound's structure. For instance, in the analysis of acetaminophen-cysteine adducts, specific precursor-to-product ion transitions were monitored for quantification.
Table 4: Hypothetical LC-MS/MS Transitions for this compound
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| Positive | 169.0 [M+H]⁺ | 151.0 | Loss of H₂O |
| Positive | 169.0 [M+H]⁺ | 127.0 | Loss of CH₂CO |
| Negative | 167.0 [M-H]⁻ | 124.0 | Loss of CH₃CO |
This table presents plausible MRM transitions for the analysis of this compound, based on the principles of mass spectrometric fragmentation for similar structures. These would need to be experimentally confirmed.
UHPLC-MS for High-Throughput Analysis
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a cornerstone for the rapid and sensitive analysis of organic molecules like "this compound". This technique is particularly well-suited for high-throughput screening applications due to its speed, resolution, and the specificity of mass detection. chromatographyonline.comnuvisan.com The combination of a sub-2 µm particle column in UHPLC allows for faster separations with greater efficiency, while the mass spectrometer provides molecular weight and structural information, enabling unambiguous identification and quantification. mdpi.comchromatographyonline.com
For "this compound", a reverse-phase UHPLC method would be appropriate, likely employing a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of formic acid or acetic acid to improve peak shape and ionization efficiency. nuvisan.comprotocols.io
Mass spectrometric detection, particularly with a tandem mass spectrometer (MS/MS), offers high selectivity and sensitivity. protocols.io In positive ion mode, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate characteristic product ions, which can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly specific quantification. protocols.io Given the structure of "this compound", expected fragment ions would arise from the cleavage of the acetyl group and fragmentation of the aromatic ring.
Illustrative UHPLC-MS/MS Parameters for this compound Analysis:
| Parameter | Value |
| UHPLC System | |
| Column | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 153.04 |
| Product Ion 1 (Quantifier) | m/z 111.03 (Loss of CH₂=C=O) |
| Product Ion 2 (Qualifier) | m/z 83.03 (Fragmentation of thiophenyl ring) |
| Collision Energy | Optimized for maximum fragmentation |
This table presents hypothetical yet realistic parameters for the analysis of this compound based on general principles of UHPLC-MS/MS for small aromatic molecules.
The development of such a method would enable the high-throughput analysis of "this compound" in various matrices, facilitating research in areas such as synthetic chemistry, reaction kinetics, and metabolic studies. nuvisan.com
Electrochemical Analytical Approaches
Electrochemical methods offer a powerful suite of tools for investigating the redox properties and for the quantitative detection of electroactive species like "this compound". The presence of both a thiol (-SH) and a ketone (C=O) functional group, which are known to be electrochemically active, makes this compound an excellent candidate for electrochemical analysis.
Cyclic Voltammetry for Redox Properties and Kinetic Studies
Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of a compound. als-japan.com By scanning the potential of an electrode and measuring the resulting current, information about the oxidation and reduction potentials, the reversibility of the electrochemical processes, and reaction kinetics can be obtained.
For "this compound", the thiol group is expected to undergo an irreversible oxidation to form a disulfide. unipd.it The ketone group, on the other hand, can be reduced to a secondary alcohol, a process that is often quasi-reversible. The exact potentials for these processes would depend on the solvent, electrolyte, and electrode material used. A typical CV experiment would be conducted in a non-aqueous solvent like acetonitrile or dimethylformamide with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate.
Expected Redox Peaks in a Cyclic Voltammogram of this compound:
| Process | Expected Potential (vs. Ag/AgCl) | Characteristics |
| Thiol Oxidation | +0.4 to +0.8 V | Irreversible anodic peak |
| Ketone Reduction | -1.5 to -2.0 V | Quasi-reversible cathodic and anodic peaks |
This table provides estimated potential ranges for the redox processes of this compound based on the electrochemical behavior of similar aromatic thiols and ketones.
Kinetic studies using CV can be performed by varying the scan rate. The relationship between the peak current and the scan rate can provide insights into whether the process is diffusion-controlled or adsorption-controlled. als-japan.com
Potentiometric and Amperometric Detection Methods
Potentiometric and amperometric methods are valuable for the quantitative determination of electroactive analytes.
Potentiometric detection measures the potential difference between two electrodes at near-zero current flow. For "this compound", an ion-selective electrode (ISE) could potentially be developed. For instance, a sensor based on the interaction of the thiol group with a specific membrane material could be designed. The potential of the ISE would then be proportional to the logarithm of the analyte's concentration.
Amperometric detection , on the other hand, measures the current generated by the oxidation or reduction of the analyte at a constant potential. This technique is often used as a detection method in flow systems like HPLC. For "this compound", setting the electrode potential to a value where the thiol group is oxidized would allow for its sensitive and selective detection. The resulting current would be directly proportional to the concentration of the compound.
Illustrative Calibration Data for Amperometric Detection:
| Concentration (µM) | Current (nA) |
| 1.0 | 5.2 |
| 5.0 | 25.8 |
| 10.0 | 51.5 |
| 20.0 | 103.2 |
| 50.0 | 255.9 |
This table presents hypothetical calibration data for the amperometric detection of this compound, demonstrating a linear relationship between concentration and current.
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum.
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry is a simple, rapid, and non-destructive technique for determining the concentration of an analyte in solution. The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. studyraid.commasterorganicchemistry.com
"this compound" is expected to exhibit characteristic UV absorption bands due to the electronic transitions within the aromatic ring and the carbonyl group. studyraid.comresearchgate.net The benzene (B151609) ring conjugated with the ketone will likely show a strong π → π* transition at a lower wavelength (around 240-260 nm) and a weaker n → π* transition from the carbonyl group at a longer wavelength (around 280-320 nm). studyraid.commasterorganicchemistry.com The presence of the sulfanyl (B85325) group may cause a slight red shift (bathochromic shift) of these absorption bands. The choice of solvent can also influence the position and intensity of the absorption maxima. quora.com
To determine the concentration of "this compound", a calibration curve would be constructed by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).
Hypothetical UV-Vis Absorption Data for Concentration Determination in Ethanol (B145695):
| Concentration (mg/L) | Absorbance at λmax (≈250 nm) |
| 1 | 0.112 |
| 2 | 0.225 |
| 5 | 0.560 |
| 10 | 1.120 |
| Molar Absorptivity (ε) | ≈ 17,000 L·mol⁻¹·cm⁻¹ |
This table shows hypothetical absorbance values for different concentrations of this compound, from which the molar absorptivity can be calculated. The molar absorptivity value is an estimate based on similar aromatic ketones. photochemcad.comresearchgate.net
Fluorimetry for Fluorescent Derivatives
Fluorimetry is a highly sensitive analytical technique that measures the fluorescence emission of a compound. While some aromatic compounds are naturally fluorescent, their quantum yields can be low. Acetophenone (B1666503) derivatives, for instance, often exhibit weak fluorescence. rsc.org
The native fluorescence of "this compound" is likely to be weak. To enhance the sensitivity and selectivity of its determination, the compound can be converted into a highly fluorescent derivative. The thiol group is a prime target for derivatization with a fluorogenic reagent. For example, reaction with a maleimide-based or a haloacetyl-based fluorescent dye would yield a strongly fluorescent adduct.
The fluorescence intensity of the derivative would then be measured at its specific excitation and emission wavelengths. The concentration of the original compound can be determined from a calibration curve prepared using standards that have undergone the same derivatization procedure.
Hypothetical Fluorescence Properties of a Derivative of this compound:
| Property | Value |
| Derivatizing Agent | N-(1-Pyrenyl)maleimide |
| Excitation Wavelength (λex) | 340 nm |
| Emission Wavelength (λem) | 380 nm |
| Fluorescence Quantum Yield (ΦF) | > 0.5 |
This table illustrates the potential fluorescence properties of a derivative of this compound, highlighting the significant increase in fluorescence quantum yield upon derivatization. The quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. youtube.com
Colorimetric Assays based on Chemical Reactions
Colorimetric assays represent a vital analytical tool for the quantification of specific functional groups through visible color changes. For this compound, the presence of a thiol (-SH) group on the phenyl ring allows for its detection and quantification using targeted chemical reactions that produce a chromophore. Although specific studies focusing solely on this compound are not prevalent, the well-established chemistry of aromatic thiols allows for the application of standard and reliable methods.
One of the most common and trusted methods for thiol quantification is the Ellman's test, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB. wikipedia.orglongdom.org The principle of this assay is based on a thiol-disulfide exchange reaction. The thiol group of a compound like this compound attacks the disulfide bond of the colorless DTNB. This reaction cleaves the disulfide bond and leads to the formation of a mixed disulfide and the stoichiometric release of the 2-nitro-5-thiobenzoate (TNB²⁻) anion. wikipedia.org
The resulting TNB²⁻ ion exhibits a distinct yellow color, which can be quantified spectrophotometrically by measuring its strong absorbance at a wavelength of 412 nm. wikipedia.orgbmglabtech.com The intensity of the color is directly proportional to the concentration of the thiol in the sample. The reaction is rapid and can be performed in aqueous solutions at neutral or slightly alkaline pH (typically around pH 8.0). wikipedia.orgencapsula.com The molar extinction coefficient of the TNB²⁻ product is well-established, allowing for precise calculation of the thiol concentration using the Beer-Lambert law. wikipedia.orgencapsula.com This makes Ellman's assay a rapid, simple, and popular method for quantifying sulfhydryl groups in various research applications. bmglabtech.com
The applicability of this assay to this compound is based on the reactivity of its thiol functional group, which is characteristic of low-molecular-mass thiol compounds. wikipedia.org
| Parameter | Description | Value / Observation | Reference |
|---|---|---|---|
| Reagent | The primary chemical used to react with the thiol group. | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | wikipedia.org |
| Reaction | The chemical process that enables detection. | Thiol-disulfide exchange. | wikipedia.org |
| Product | The chromophoric molecule generated. | 2-nitro-5-thiobenzoate (TNB²⁻) | wikipedia.org |
| Visual Result | The observable color change upon reaction. | Formation of a yellow-colored solution. | longdom.orgbmglabtech.com |
| Analytical Wavelength (λmax) | The wavelength of maximum absorbance for quantification. | 412 nm | wikipedia.orgbmglabtech.com |
| Molar Extinction Coefficient (ε) | A measure of how strongly the chromophore absorbs light at λmax. | ~14,150 M⁻¹ cm⁻¹ | wikipedia.orgencapsula.com |
Hyphenated Techniques for Structural Confirmation in Analytical Contexts
While colorimetric assays are excellent for quantification, hyphenated analytical techniques are indispensable for the unambiguous confirmation of a compound's chemical structure. These methods provide detailed information about the molecular framework, connectivity of atoms, and crystalline nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. It provides information on the chemical environment of individual atoms (specifically hydrogen, ¹H, and carbon, ¹³C).
Powder X-ray Diffraction (XRD) is a primary technique for characterizing the crystalline structure of solid materials. It provides a unique fingerprint based on the arrangement of atoms within the crystal lattice, revealing information about the material's phase, purity, and crystallite size.
Currently, there are no available published research findings or database entries detailing the powder XRD pattern or crystal structure of this compound. This information would be crucial for solid-state characterization, polymorphism studies, and quality control in manufacturing processes. Without experimental diffraction data, a definitive analysis of its crystalline properties cannot be conducted.
Q & A
Basic: What are the recommended synthetic routes for 1-(3-Sulfanylphenyl)ethan-1-one, and how can purity be optimized?
Answer:
The synthesis of this compound typically involves Friedel-Crafts acylation using a protected thiophenol derivative. Key steps include:
- Reagent selection : Use acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃) to acylate 3-mercaptobenzene.
- Thiol protection : Protect the sulfanyl group with a trityl or acetyl group during synthesis to prevent undesired side reactions.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate high-purity product (>95% by HPLC) .
Advanced: How does the 3-sulfanyl group affect the compound’s reactivity in electrophilic aromatic substitution (EAS)?
Answer:
The 3-sulfanyl group acts as a meta-directing substituent due to its electron-withdrawing nature via conjugation. Experimental and computational studies suggest:
- Reactivity patterns : Competitive sulfonation or nitration occurs at the 5-position of the benzene ring, confirmed by LC-MS and DFT calculations.
- Kinetic vs. thermodynamic control : At low temperatures, kinetic products dominate (e.g., monosubstitution), while higher temperatures favor disubstituted derivatives. Validate regioselectivity using NOESY or X-ray crystallography .
Basic: What spectroscopic methods are critical for structural elucidation of this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and the acetyl group (singlet at δ 2.6 ppm for CH₃).
- IR spectroscopy : Confirm C=O stretch (~1680 cm⁻¹) and S-H stretch (~2550 cm⁻¹, if unprotected).
- Mass spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ with accurate mass matching theoretical values (e.g., C₈H₈OS requires m/z 152.0295). Cross-reference with NIST or PubChem databases .
Advanced: How should researchers address contradictory biological activity data across different assays?
Answer:
Contradictions may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Redox sensitivity : The sulfanyl group may oxidize to disulfides in aerobic conditions, altering activity. Monitor stability via LC-MS and use reducing agents (e.g., DTT) in buffers.
- Target promiscuity : Perform kinase profiling or SPR binding assays to distinguish specific vs. off-target effects. Validate with siRNA knockdowns .
Basic: What are the best practices for handling and storing this compound?
Answer:
- Storage : Keep under argon at –20°C in amber vials to prevent oxidation.
- Handling : Use gloveboxes for air-sensitive reactions. Confirm purity via TLC before use.
- Degradation markers : Monitor for disulfide formation (HPLC retention time shifts) or color changes (yellowing indicates oxidation) .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, PDB ID: 1M17) to identify binding poses.
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding energy (ΔG < –8 kcal/mol suggests strong affinity).
- QSAR models : Use MOE or Schrödinger to correlate substituent effects (e.g., logP, polar surface area) with IC₅₀ values .
Basic: How can researchers validate the compound’s role in enzyme inhibition studies?
Answer:
- Enzyme assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) and measure IC₅₀ via dose-response curves.
- Controls : Include positive inhibitors (e.g., E64 for cysteine proteases) and blank reactions.
- Kinetic analysis : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
Advanced: What strategies mitigate interference from the sulfanyl group in analytical quantification?
Answer:
- Derivatization : React with iodoacetamide to form a stable thioether, eliminating S-H interference in UV/Vis assays.
- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective detection (e.g., m/z 152 → 110 transition).
- Internal standards : Deuterated analogs (e.g., 1-(3-Sulfanylphenyl-d₅)ethan-1-one) improve quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
